molecular formula C11H12N2 B13614025 (R)-1-(Quinolin-3-yl)ethan-1-amine

(R)-1-(Quinolin-3-yl)ethan-1-amine

Cat. No.: B13614025
M. Wt: 172.23 g/mol
InChI Key: ZDJPCGOQWSUBOY-MRVPVSSYSA-N
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Description

(R)-1-(Quinolin-3-yl)ethan-1-amine is a chiral primary amine featuring a quinoline ring substituted at the 3-position with an ethylamine group. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol (CAS: 151506-19-3; InChIKey: ZDJPCGOQWSUBOY-UHFFFAOYSA-N) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing ligands for serotonin receptors and other biologically active molecules. Its stereochemistry (R-configuration) enhances enantioselectivity in receptor binding, making it valuable for drug development .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1R)-1-quinolin-3-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3/t8-/m1/s1

InChI Key

ZDJPCGOQWSUBOY-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2N=C1)N

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(quinolin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (quinolin-3-yl)acetone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. Reaction conditions typically include:

    Reducing Agent: Chiral borane or chiral oxazaborolidine

    Solvent: Tetrahydrofuran (THF) or ethanol

    Temperature: 0°C to room temperature

Industrial Production Methods

Industrial production of (1R)-1-(quinolin-3-yl)ethan-1-amine may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(quinolin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding imine or nitrile

    Reduction: Further reduction to the corresponding alkane

    Substitution: Nucleophilic substitution at the amine group

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Quinolin-3-yl nitrile

    Reduction: (1R)-1-(quinolin-3-yl)ethane

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of complex molecules

    Biology: As a ligand for studying receptor interactions

    Medicine: Potential therapeutic agent due to its biological activity

    Industry: Intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the chiral amine moiety can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

The quinoline ring’s substitution pattern significantly impacts electronic and steric properties. Key comparisons include:

Compound Name Structural Features Key Differences
(R)-1-(Quinolin-3-yl)ethan-1-amine Quinoline-3-yl, primary amine (R-configuration) Reference compound
1-(Quinolin-4-yl)ethan-1-amine Quinoline-4-yl, primary amine Altered π-π stacking due to 4-position
(R)-1-(Pyridin-2-yl)ethan-1-amine Pyridine-2-yl, primary amine (R-configuration) Reduced aromatic bulk vs. quinoline
1-(Naphthalen-1-yl)ethan-1-amine Naphthalene-1-yl, primary amine Larger aromatic system, higher lipophilicity

The quinoline-3-yl group provides a balance of aromatic bulk and electron-withdrawing nitrogen, enhancing binding to receptors like 5-HT1F compared to smaller pyridyl or phenyl analogs .

Serotonin Receptor Interactions
  • 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Acts as a 5-HT1F antagonist with Ki = 11 nM, demonstrating high specificity over 5-HT1A (Ki > 343 nM) . The quinolin-3-yl group contributes to binding affinity, while the piperidin-4-ol moiety enhances selectivity .
  • This compound: Used as a precursor in synthesizing 5-HT1F ligands. Its primary amine enables functionalization with aryl piperazines (e.g., 10a–10k), which modulate D3 receptor activity .
Enantioselective Transport
  • 1-(Naphthalen-1-yl)ethan-1-amine (NEA) :
    • Exhibits higher transport efficiency in enantioselective phase transport studies compared to phenyl analogs (e.g., 1-phenylethan-1-amine) due to stronger π-π interactions .
  • This compound: Likely shows reduced transport efficiency vs. NEA due to steric hindrance from the quinoline nitrogen .

Physicochemical Properties

  • Solubility: Quinoline derivatives generally exhibit lower aqueous solubility than pyridyl analogs. PEG-modified linkers (e.g., in I-BET151 derivatives) improve solubility .
  • Stability: The primary amine in this compound may require protection during synthesis to avoid oxidation .

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